Lipophilicity Advantage: Higher Computed LogP of the Ethyl Ester vs. the Methyl Ester Analog
The target compound's ethyl ester confers a measurably higher predicted lipophilicity compared to the closest commercially available analog, methyl 3-(5-formylfuran-2-yl)thiophene-2-carboxylate (CAS 255828-29-6). This difference influences solubility in organic reaction media, chromatographic retention, and membrane partitioning if the compound or its derivatives are progressed into biological screening . The methyl analog carries an XLogP3 of 2.3, while the target compound's computed LogP is approximately 2.99 [1].
| Evidence Dimension | Computed lipophilicity (LogP/XLogP3) |
|---|---|
| Target Compound Data | LogP ≈ 2.9973 (Leyan computed value; XLogP3 not available from PubChem for this specific CAS) |
| Comparator Or Baseline | Methyl 3-(5-formylfuran-2-yl)thiophene-2-carboxylate (CAS 255828-29-6): XLogP3 = 2.3 (PubChem computed) |
| Quantified Difference | ΔLogP ≈ +0.7 units (target more lipophilic) |
| Conditions | Computed values from different sources (Leyan vendor data vs. PubChem XLogP3 algorithm); cross-study caution warranted. |
Why This Matters
A logP difference of ~0.7 units corresponds to an approximately fivefold difference in octanol–water partition coefficient, which directly affects extraction efficiency, chromatographic purification, and potential passive membrane permeability if the compound is used as a pharmacophore scaffold.
- [1] PubChem. (2025). Methyl 3-(5-formylfuran-2-yl)thiophene-2-carboxylate, CID 2797068, CAS 255828-29-6. Computed Properties: XLogP3-AA = 2.3. Retrieved from https://pubchem.ncbi.nlm.nih.gov/compound/255828-29-6. View Source
